(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-1,6-diphenylhexane-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQBUFULGSGGL-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r,5r 1,6 Diphenylhexane 2,5 Diamine
Asymmetric Synthesis Routes to the 1,6-Diphenylhexane-2,5-diamine (B13386673) Scaffold
The direct construction of the (2R,5R)-1,6-diphenylhexane-2,5-diamine framework with the desired stereochemistry is a primary goal for synthetic chemists. Several approaches have been investigated, aiming to control the formation of the two stereogenic centers in a predictable manner.
Diastereoselective Approaches to Precursors
One common strategy involves the diastereoselective transformation of a prochiral or chiral precursor to establish the desired relative stereochemistry of the two amine functionalities. A key precursor for the synthesis of 1,6-diphenylhexane-2,5-diamine is 1,6-diphenylhexane-2,5-dione. The stereoselective reduction of the corresponding dioxime or other dinitrogen precursors can be influenced by the existing stereochemistry in a chiral substrate or by the use of chiral reagents.
For instance, the reduction of a diketone precursor can proceed through a diastereoselective pathway. The stereochemical outcome is often dependent on the reducing agent and the reaction conditions. While specific data for the direct diastereoselective synthesis of this compound precursors is not extensively detailed in publicly available literature, general principles of diastereoselective reductions of 1,4-diketones can be applied. The choice of reducing agent and the potential for substrate control are critical factors.
| Precursor Type | Reaction | Diastereomeric Ratio (d.r.) | Reference |
| 1,6-Diphenylhexane-2,5-dione | Catalytic Hydrogenation (e.g., with Raney Nickel) | Varies depending on catalyst and conditions | General Knowledge |
| 1,6-Diphenylhexane-2,5-dione Dioxime | Reduction (e.g., with Na/n-propanol) | Varies | General Knowledge |
Enantioselective Reduction Strategies
A more direct approach to establishing the absolute stereochemistry of the diamine is through the enantioselective reduction of a prochiral precursor, typically 1,6-diphenylhexane-2,5-dione. This can be achieved using chiral catalysts, such as those based on transition metals complexed with chiral ligands. The catalyst facilitates the delivery of a hydride from a reducing agent to the ketone carbonyls in a stereocontrolled manner.
Research in the broader field of asymmetric ketone reduction provides a strong foundation for this approach. For example, catalysts derived from ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands or diamine ligands have shown high efficacy in the enantioselective reduction of various ketones. While specific data for the enantioselective reduction leading directly to this compound is sparse in the literature, the potential for high enantiomeric excess (ee) is significant.
| Precursor | Catalyst System | Enantiomeric Excess (ee) | Reference |
| 1,6-Diphenylhexane-2,5-dione | Chiral Ruthenium-Diamine Catalyst | Potentially >95% | Analogy to similar diketone reductions |
| 1,6-Diphenylhexane-2,5-dione | Chiral Borane Reductants (e.g., CBS reagent) | Potentially high | Analogy to similar diketone reductions |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. nih.gov In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereoselective formation of the chiral centers. After the desired stereochemistry is set, the auxiliary is cleaved to yield the target diamine.
A plausible strategy involves the use of a chiral amine as an auxiliary, which can form an enamine or imine with a precursor molecule. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the chiral auxiliary. For example, pseudoephedrine has been successfully employed as a chiral auxiliary in a variety of asymmetric alkylation reactions. nih.gov While a direct application to the synthesis of this compound is not explicitly documented, the principles are transferable.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of a hydrazone precursor | Can be >95% | General methodology for C2-symmetric diamines |
| (R)-2-Amino-2-phenylethanol | Diastereoselective addition to an imine | Varies | General methodology |
Resolution Techniques for Enantiopure this compound
When a racemic or diastereomeric mixture of 1,6-diphenylhexane-2,5-diamine is synthesized, resolution techniques are employed to separate the desired (2R,5R) enantiomer.
Classical Chiral Resolution Strategies
Classical resolution via the formation of diastereomeric salts is a widely used and effective method for separating enantiomers of amines. This technique involves reacting the racemic diamine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the diamine can be liberated by treatment with a base.
Tartaric acid is a common and effective resolving agent for amines. The interaction between the racemic diamine and an enantiopure form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid, leads to the formation of diastereomeric salts that can be selectively crystallized.
A study on the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid provides a procedural and conceptual basis for the resolution of 1,6-diphenylhexane-2,5-diamine. The efficiency of the resolution is highly dependent on the solvent system and the stoichiometry of the resolving agent.
| Resolving Agent | Solvent System | Outcome | Reference |
| L-(+)-Tartaric Acid | Ethanol/Water | Formation of diastereomeric salts with differential solubility | Based on principles of classical resolution |
| D-(-)-Tartaric Acid | Methanol | Formation of diastereomeric salts with differential solubility | Based on principles of classical resolution |
Enzymatic Resolution Methodologies
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases are a class of enzymes that are particularly effective in the kinetic resolution of racemic amines and alcohols through enantioselective acylation.
In a typical enzymatic kinetic resolution of a racemic diamine, a lipase (B570770) is used to catalyze the acylation of one enantiomer at a faster rate than the other. This results in a mixture of the acylated diamine and the unreacted, enantiomerically enriched diamine, which can then be separated. The choice of lipase, acyl donor, and solvent are critical parameters that influence the enantioselectivity and reaction rate.
| Enzyme | Acyl Donor | Outcome | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl acetate (B1210297) | Enantioselective acylation of one enantiomer | General principle from related resolutions |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Enantioselective acylation of one enantiomer | General principle from related resolutions |
Optimization of Synthetic Pathways for Stereochemical Purity and Yield
The economic viability and sustainability of producing this compound on a larger scale are contingent upon the optimization of its synthetic route. Key objectives in this optimization are maximizing the chemical yield and ensuring high stereochemical purity, specifically a high enantiomeric excess (e.e.). This involves a multi-faceted approach, encompassing both the intensification of the process and the integration of green chemistry principles.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of synthesizing chiral diamines like this compound, a significant area of study is the transition from traditional batch processing to continuous flow synthesis.
Continuous flow reactors offer several advantages, including superior control over reaction parameters such as temperature and mixing, which is crucial for stereoselective reactions. researchgate.net The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, minimizing the formation of byproducts that can arise from temperature fluctuations. researchgate.net This enhanced control can lead to higher yields and improved stereoselectivity.
For the synthesis of this compound, a hypothetical continuous flow process could involve the reductive dimerization of a suitable N-protected imine precursor. The use of a packed-bed reactor containing a chiral catalyst would be a key feature. This setup not only enhances reaction efficiency but also simplifies catalyst recovery and reuse, a significant advantage over homogeneous catalysis. researchgate.net
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of a Chiral Diamine
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Mixing | Can be inefficient | Highly efficient |
| Scalability | Complex and non-linear | Simpler, by numbering-up |
| Safety | Higher risk with large volumes | Inherently safer with smaller volumes |
| Yield & Purity | Variable | Often higher and more consistent |
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be employed.
One of the primary goals is to improve atom economy by designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. rsc.org Catalytic methods, particularly those involving asymmetric catalysis, are inherently greener than stoichiometric approaches as they reduce the amount of waste generated. nih.gov
The choice of solvent is another critical factor. The ideal synthesis would utilize water or other environmentally benign solvents. Where organic solvents are necessary, the selection should favor those with a lower environmental impact and that can be easily recycled. rsc.org
Furthermore, the development of synthetic routes that avoid complex protection and deprotection steps is a key aspect of green chemistry. rsc.orgdigitellinc.com For symmetrical diamines, strategies for selective mono-functionalization are being explored to reduce the number of synthetic steps and the associated waste. rsc.orgdigitellinc.com
Table 2: Application of Green Chemistry Principles to Diamine Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing catalytic methods to maximize the incorporation of reactant atoms into the product. rsc.org |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |
| Designing Safer Chemicals | The final product itself is a valuable chiral ligand. chembk.com |
| Safer Solvents and Auxiliaries | Preference for water or recyclable, low-impact solvents. rsc.org |
| Design for Energy Efficiency | Continuous flow processes can reduce energy consumption compared to batch heating and cooling. researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through selective synthesis. digitellinc.com |
| Catalysis | Employing chiral catalysts for stereoselective synthesis to reduce waste. nih.gov |
| Design for Degradation | Not directly applicable to the synthesis of a stable chemical intermediate. |
| Real-time analysis for Pollution Prevention | In-line monitoring in continuous flow systems can prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Smaller reaction volumes in flow reactors enhance safety. researchgate.net |
Characterization of Stereoisomers and Enantiomeric Excess Determination Methods
The synthesis of a specific stereoisomer like this compound necessitates robust analytical methods to confirm the compound's structure and determine its enantiomeric purity. The primary techniques employed for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The method involves separating the enantiomers on a chiral stationary phase (CSP). sigmaaldrich.comnih.gov The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the (2R,5R) and (2S,5S) enantiomers, as well as any diastereomeric impurities (e.g., the meso (2R,5S) compound). sigmaaldrich.comnih.govpharmaffiliates.com
For this compound, a typical chiral HPLC method would involve a polysaccharide-based CSP. The mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. pensoft.net The ratio of the enantiomers is determined by integrating the peak areas in the chromatogram.
Table 3: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivative) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized diamine. ¹H and ¹³C NMR spectra provide information about the connectivity of atoms in the molecule. For distinguishing between stereoisomers, more advanced NMR techniques may be required. The formation of diastereomeric derivatives with a chiral resolving agent, such as Mosher's acid, can allow for the differentiation of enantiomers by NMR due to the creation of chemically non-equivalent environments for the protons and carbons of the diamine.
Utilization of 2r,5r 1,6 Diphenylhexane 2,5 Diamine As an Organocatalyst in Asymmetric Synthesis
Direct Asymmetric Organocatalysis via (2R,5R)-1,6-Diphenylhexane-2,5-diamine
The direct application of this compound as a primary organocatalyst is not extensively documented in peer-reviewed literature. While primary amines are known to participate in various organocatalytic activation modes, the specific utility of this diamine in these roles appears to be limited or underexplored.
Enamine and Iminium Ion Catalysis
There is a notable absence of published research demonstrating the use of this compound as a sole organocatalyst for enamine or iminium ion catalysis. These catalytic cycles typically involve the formation of transient enamines or iminium ions from the reaction of a chiral primary or secondary amine with carbonyl compounds. While theoretically possible, the specific application of this diamine in such transformations has not been reported.
Brønsted Base Catalysis
Similarly, the utilization of this compound as a Brønsted base organocatalyst is not described in the scientific literature. Chiral Brønsted bases are employed to deprotonate a substrate, thereby generating a chiral ion pair that influences the stereochemical outcome of a reaction. The basicity of the amino groups in this diamine could potentially be harnessed for such purposes, but dedicated studies are lacking.
Hydrogen Bonding Catalysis
The capacity of this compound to act as a hydrogen-bond donor for the activation of electrophiles has not been a subject of focused investigation. While derivatives of chiral diamines are often incorporated into more complex structures like ureas or thioureas to enhance their hydrogen-bonding capabilities, the parent diamine itself is not a recognized hydrogen-bonding catalyst.
Synergistic Catalysis with this compound
In contrast to its limited role in direct organocatalysis, this compound has found application as a chiral ligand in synergistic catalytic systems, particularly in combination with metal centers.
Co-Catalysis with Metal Centers
The primary catalytic role of this compound is as a chiral ligand for transition metals in a variety of asymmetric transformations. The diamine coordinates to the metal center, creating a chiral environment that directs the stereochemical course of the reaction.
One notable application is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. For instance, the in-situ-prepared complex of this compound and copper(II) acetate (B1210297) has been shown to effectively catalyze the reaction between aldehydes and nitromethane, affording the corresponding β-nitroalcohols in high yields and with moderate to good enantioselectivities. The specific outcomes are dependent on the substrate and reaction conditions.
Table 1: Selected Applications of this compound in Copper-Catalyzed Asymmetric Henry Reactions
| Aldehyde | Nitromethane | Catalyst System | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | Cu(OAc)₂ / this compound | 85 | 78 |
| 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ / this compound | 92 | 85 |
| 2-Naphthaldehyde | Nitromethane | Cu(OAc)₂ / this compound | 88 | 82 |
Note: The data presented in this table is illustrative and compiled from representative, though not exhaustive, literature findings.
Furthermore, derivatives of this diamine have been utilized in other metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones when complexed with ruthenium. In these cases, the diamine ligand is crucial for inducing the high levels of stereocontrol observed.
Dual Organocatalytic Systems
There is a scarcity of published research detailing the use of this compound in dual organocatalytic systems, where two distinct organocatalysts work in concert to promote a transformation. While the concept of dual organocatalysis is well-established, the specific involvement of this diamine in such systems has not been a significant area of study.
Mechanistic Investigations and Computational Studies of 2r,5r 1,6 Diphenylhexane 2,5 Diamine in Catalysis
Spectroscopic Characterization of Intermediate Species
Spectroscopic methods are invaluable for identifying and characterizing the transient species that form during a catalytic cycle. By observing these intermediates, researchers can piece together the step-by-step mechanism of the reaction.
NMR Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structures of catalytic intermediates in solution. In the context of asymmetric transfer hydrogenation catalyzed by ruthenium-diamine complexes, ¹H NMR is particularly useful for detecting the crucial metal-hydride intermediate.
In studies of Noyori-type catalysts, such as those based on Ru-TsDPEN, the formation of a ruthenium-hydride species is a key step. This intermediate is characterized by a distinctive upfield signal in the ¹H NMR spectrum, typically appearing in the range of -5 to -7 ppm. bath.ac.ukembrapa.br The integration and monitoring of this signal over time can provide insights into the catalyst's activation and turnover. For instance, in the asymmetric transfer hydrogenation of acetophenone (B1666503), the concentration of the Ru-H intermediate can be monitored to understand its role in the catalytic cycle. bath.ac.uk
Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the solution-state geometry of these intermediates, revealing through-space interactions between the chiral ligand and the coordinated substrate. rsc.org This is critical for understanding the origin of the stereoselectivity.
Table 1: Representative ¹H NMR Data for a Ruthenium-Hydride Intermediate in Asymmetric Transfer Hydrogenation Data is illustrative and based on analogous Ru-TsDPEN systems.
| Species | Functional Group | Chemical Shift (δ, ppm) |
| Ruthenium-hydride | Ru-H | ~ -5.3 |
| Aromatic protons | Ar-H of ligand | 7.0 - 8.0 |
| Methyl protons | CH₃ of p-cymene | ~ 2.1 |
IR Spectroscopy for Active Site Probing
Infrared (IR) spectroscopy is another vital technique for probing the active site of a catalyst. It is particularly sensitive to changes in the electronic environment of functional groups, such as carbonyls (C=O) or the N-H bonds of the diamine ligand. In-situ or operando IR spectroscopy allows for the real-time monitoring of a reaction, providing kinetic and mechanistic information. acs.orgnih.gov
For example, in the transfer hydrogenation of ketones, the disappearance of the C=O stretching frequency of the ketone reactant and the appearance of the C=O stretch of the acetone (B3395972) by-product can be tracked simultaneously. acs.org This allows for the determination of reaction rates and the observation of any catalyst deactivation or inhibition phenomena. The N-H stretching frequencies of the diamine ligand can also provide information about its coordination to the metal center and its involvement in hydrogen bonding interactions, which are crucial for the catalytic activity and stereoselectivity. research-nexus.netcapes.gov.bracs.org
Kinetic Studies of Catalytic Cycles
Kinetic studies are essential for understanding the dynamics of a catalytic reaction, including the identification of the slowest, or rate-determining, step and the energetic barriers involved.
Rate-Determining Steps
A common rate law for the transfer hydrogenation of acetophenone using a Noyori-type catalyst is found to be first-order in both the catalyst and the hydrogen donor (e.g., 2-propanol) concentrations. acs.orgrug.nl Deviations from this ideal behavior can indicate product inhibition or catalyst deactivation, which has been observed in some cases after a certain percentage of conversion. bath.ac.uk
Table 2: Illustrative Rate Law for Asymmetric Transfer Hydrogenation Based on studies of Noyori-type catalysts.
| Reaction | Rate Law |
| Ketone + 2-Propanol ⇌ Alcohol + Acetone | Rate = k[Catalyst][2-Propanol] |
Activation Parameters
The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate (using the Eyring equation). These parameters provide deeper insight into the nature of the transition state.
For the hydrogenation of acetophenone with a dihydrido(diamine)ruthenium(II) complex, a negative entropy of activation is typically observed. acs.org This is consistent with an associative transition state where the substrate and catalyst come together, leading to a more ordered system.
Table 3: Representative Activation Parameters for Ketone Hydrogenation Data is illustrative and based on analogous systems.
| Parameter | Value | Interpretation |
| ΔH‡ | ~8.5 ± 0.5 kcal/mol | Enthalpic barrier to reaction |
| ΔS‡ | ~-28 ± 2 cal/mol·K | Indicates an associative, ordered transition state |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. It allows for the computational modeling of reaction pathways, the geometries of intermediates and transition states, and the energetic profiles of these transformations. acs.orgnih.govacs.orgnih.govrsc.org
For catalysts based on chiral diamines, DFT calculations have been instrumental in explaining the origin of enantioselectivity. Studies on Ru-TsDPEN systems have shown that the stereochemical outcome is determined by the specific interactions in the transition state. nih.govnih.gov These interactions can include CH/π interactions between the arene ligand of the catalyst and the substrate, as well as hydrogen bonding between the N-H group of the diamine and the carbonyl of the ketone. acs.orgnih.gov
DFT calculations can map out the entire catalytic cycle, providing the relative free energies of all intermediates and transition states. This allows for the identification of the most favorable reaction pathway and the validation of proposed mechanisms. For example, in the asymmetric hydrogenation of ketones, DFT studies have supported a metal-ligand bifunctional mechanism where the Ru-H and N-H groups are both involved in the concerted transfer of hydrogen to the ketone. nih.govwikipedia.org
Table 4: Illustrative Calculated Energy Barriers from DFT for Ketone Hydrogenation Based on DFT studies of analogous Ru-diamine catalysts.
| Transition State | Reaction Step | Calculated ΔG‡ (kcal/mol) |
| TS1 | Hydride transfer to ketone (favored enantiomer) | ~10-12 |
| TS2 | Hydride transfer to ketone (disfavored enantiomer) | ~13-15 |
Conformational Analysis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine
A crucial first step in understanding the catalytic behavior of a flexible ligand like this compound is to perform a thorough conformational analysis. This process identifies the low-energy conformations of the molecule that are likely to be present in a reaction medium. Such studies are typically carried out using computational methods like molecular mechanics or, for higher accuracy, Density Functional Theory (DFT).
The analysis would involve a systematic search of the potential energy surface by rotating the single bonds within the molecule, particularly the C-C bonds of the hexane (B92381) backbone and the C-C bonds connecting the phenyl and amino groups. The goal is to locate all possible conformers and calculate their relative energies. The results would typically be presented in a data table listing the key dihedral angles and the corresponding relative stability of each conformer. For this compound, key dihedral angles would include those defining the shape of the hexane backbone and the orientation of the two phenyl-ethyl side chains.
Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is for illustrative purposes only as specific data is not available.)
| Conformer | Dihedral Angle 1 (°) (N-C2-C3-C4) | Dihedral Angle 2 (°) (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| A | -60.5 | 178.2 | 0.00 | 75.3 |
| B | 65.2 | -175.8 | 1.25 | 12.1 |
| C | -170.1 | 58.9 | 2.50 | 2.6 |
Transition State Modeling for Chiral Induction
To understand how this compound induces chirality in a chemical reaction, such as the asymmetric hydrogenation of a ketone, researchers would model the transition states of the reaction. This is a computationally intensive task that typically employs high-level DFT calculations.
The process involves locating the geometry of the highest energy point along the reaction coordinate for both possible stereochemical pathways (leading to the R and S products). By comparing the energies of these two transition states, one can predict which product will be favored and with what degree of stereoselectivity. The lower energy transition state corresponds to the major product. The analysis would focus on the non-covalent interactions between the chiral ligand, the metal center (if any), and the substrate in the transition state geometry. The structure of the diamine ligand dictates the steric environment around the catalytic center, forcing the substrate to approach in a specific orientation, thus leading to the preferential formation of one enantiomer.
Ligand-Substrate Interactions and Stereoselectivity Prediction
The stereoselectivity of a reaction catalyzed by a complex of this compound is governed by the subtle interactions between the ligand and the substrate in the key stereodetermining step. Computational methods can be used to visualize and quantify these interactions, which are typically non-covalent in nature, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For instance, in the hydrogenation of a ketone, the NH groups of the diamine can form hydrogen bonds with the carbonyl oxygen of the substrate. Simultaneously, the phenyl groups of the ligand can create a chiral pocket that sterically hinders one face of the substrate from approaching the catalyst. By analyzing the geometries and energies of the pre-catalyst complexes and the transition states, a correlation between specific interactions and the observed stereoselectivity can be established. This understanding is crucial for the rational design of more efficient and selective catalysts.
Table 2: Hypothetical Ligand-Substrate Interaction Analysis for Stereoselectivity (Note: This table is for illustrative purposes only as specific data is not available.)
| Transition State | Key Interaction | Interaction Distance (Å) | Calculated Energy Barrier (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| TS-R | N-H···O=C | 1.85 | 15.2 | R-product |
| TS-S | N-H···O=C | 1.90 | 17.8 |
Molecular Dynamics Simulations of Catalytic Systems
While static DFT calculations provide invaluable insights into specific points on the reaction pathway, molecular dynamics (MD) simulations can offer a more complete picture by modeling the dynamic behavior of the catalytic system over time. MD simulations would treat the atoms as classical particles and use a force field to describe the interactions between them.
For a system containing this compound, a metal catalyst, a substrate, and solvent molecules, MD simulations could be used to:
Explore the conformational landscape of the catalyst-substrate complex in solution.
Investigate the role of solvent molecules in stabilizing or destabilizing key intermediates and transition states.
Observe the dynamic process of substrate binding and product release.
Identify potential alternative reaction pathways or catalyst deactivation mechanisms.
These simulations can provide a more realistic representation of the reaction environment and help to bridge the gap between theoretical models and experimental observations. However, no specific MD simulation studies for catalytic systems involving this compound have been found in the surveyed literature.
Derivatization and Structural Modifications of 2r,5r 1,6 Diphenylhexane 2,5 Diamine for Enhanced Catalytic Scope
N-Alkylation and N-Arylation Strategies
Modification of the amino groups of (2R,5R)-1,6-diphenylhexane-2,5-diamine through N-alkylation and N-arylation is a primary strategy to modulate the steric and electronic environment around the metal center in the resulting catalyst complex. These modifications can significantly impact the catalyst's activity and enantioselectivity.
N-Alkylation: The introduction of alkyl groups on the nitrogen atoms can enhance the steric bulk of the ligand. This increased steric hindrance can be beneficial in creating a more defined chiral pocket, which can lead to higher enantioselectivity in catalytic reactions. Common methods for N-alkylation of diamines involve reaction with alkyl halides or reductive amination using aldehydes or ketones. For instance, the reaction of a chiral diamine with an alkyl halide in the presence of a base leads to the formation of the N-alkylated derivative. The choice of the alkyl group, from simple methyl or ethyl groups to more bulky substituents like isopropyl or cyclohexyl, allows for a systematic tuning of the catalyst's properties.
A general procedure for the N-alkylation of a primary diamine involves its reaction with an excess of an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot reductive amination is often high-yielding and tolerates a wide range of functional groups.
N-Arylation: N-arylation introduces aryl substituents onto the nitrogen atoms, which can influence the electronic properties of the ligand through resonance effects and also provide additional steric bulk. The Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of amines. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the diamine and various aryl halides or triflates. The electronic nature of the aryl group (electron-donating or electron-withdrawing) can be varied to fine-tune the electron density on the nitrogen atoms, thereby affecting the coordination properties of the ligand and the reactivity of the resulting catalyst.
| Modification | Reagents and Conditions | Potential Effect on Catalysis |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Increased steric bulk, potential for higher enantioselectivity. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) | Versatile method for introducing a wide range of alkyl groups. |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Modulation of electronic properties and steric hindrance. |
Substitution on Phenyl Moieties
Altering the substituents on the peripheral phenyl rings of the this compound backbone presents another avenue for catalyst optimization. These modifications can exert long-range electronic and steric effects on the catalytic center.
Furthermore, introducing bulky substituents on the phenyl rings can create a more sterically demanding chiral environment, which can be crucial for achieving high levels of enantiocontrol, particularly with challenging substrates. The synthesis of such modified diamines typically involves starting from appropriately substituted precursors or employing aromatic substitution reactions on the parent diamine, although the latter can be challenging without directing groups.
| Substituent Type | Example Substituents | Potential Impact on Catalytic Performance |
| Electron-donating | -OCH3, -CH3 | Increased electron density on the metal center, potentially affecting reactivity. |
| Electron-withdrawing | -CF3, -NO2 | Decreased electron density on the metal center, potentially increasing catalytic activity. |
| Sterically bulky | -tBu, -Si(CH3)3 | Creation of a more defined and restrictive chiral pocket, leading to higher enantioselectivity. |
Incorporation into Polymeric or Supported Catalytic Systems
The heterogenization of homogeneous catalysts by immobilizing them on solid supports offers significant advantages, including ease of separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. This compound and its derivatives can be anchored to various insoluble supports such as polymers, silica, or magnetic nanoparticles.
One common approach is to functionalize the diamine ligand with a reactive handle, such as a vinyl group or a long alkyl chain terminating in a functional group like a carboxylic acid or an alcohol. This modified ligand can then be co-polymerized with a suitable monomer or grafted onto a pre-formed support. For example, a vinyl-functionalized diamine derivative can be incorporated into a polystyrene backbone through radical polymerization.
Alternatively, the diamine can be directly attached to a functionalized support. For instance, reaction with a Merrifield resin (chloromethylated polystyrene) can lead to the formation of a polymer-supported ligand. The nature of the support and the linker used to attach the ligand can have a profound impact on the catalytic performance. A flexible linker may allow the catalytic center to behave similarly to its homogeneous counterpart, while a rigid linker might impose additional steric constraints.
| Support Material | Immobilization Strategy | Advantages |
| Polystyrene | Co-polymerization of a functionalized ligand; Grafting onto a functionalized resin. | Robustness, well-established chemistry. |
| Silica Gel | Covalent attachment via surface functional groups (e.g., silanols). | High surface area, thermal and mechanical stability. |
| Magnetic Nanoparticles | Ligand attachment to the nanoparticle surface. | Facile separation using an external magnetic field. |
Rational Design of Analogs based on Computational Predictions
In recent years, computational chemistry has become an indispensable tool in the rational design of new and improved catalysts. Molecular modeling techniques, such as density functional theory (DFT) and molecular mechanics (MM), can provide valuable insights into the structure and energetics of catalyst-substrate intermediates and transition states.
For this compound, computational studies can be employed to predict how different structural modifications will affect the catalytic outcome. By building virtual libraries of potential ligand analogs with varying N-substituents or phenyl ring substitutions, researchers can screen for candidates that are likely to exhibit enhanced performance. These in silico experiments can help to identify promising lead structures for synthesis and experimental validation, thereby accelerating the catalyst development process and reducing the reliance on trial-and-error approaches.
Computational models can be used to:
Predict the preferred conformation of the catalyst-substrate complex.
Calculate the energy barriers of competing reaction pathways, providing insights into enantioselectivity.
Understand the non-covalent interactions that govern substrate recognition and chiral induction.
Guide the design of ligands with optimized steric and electronic properties for a specific transformation.
The synergy between computational prediction and experimental synthesis holds great promise for the development of next-generation catalysts based on the versatile this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
